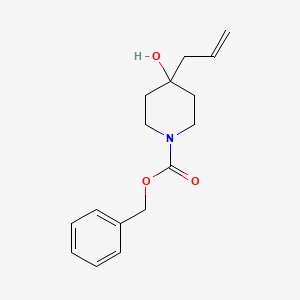

4-Allyl-1-Cbz-piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Allyl-1-Cbz-piperidin-4-ol is a derivative of piperidine, a six-membered heterocyclic amine Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-Cbz-piperidin-4-ol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using reagents such as allyl bromide.

Cbz Protection: The Cbz (carbobenzyloxy) group is introduced to protect the nitrogen atom in the piperidine ring. This can be achieved using benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1-Cbz-piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the allyl group.

Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can yield alkanes or alkenes.

Scientific Research Applications

4-Allyl-1-Cbz-piperidin-4-ol has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their potential as antiviral, anticancer, and antimicrobial agents.

Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological targets.

Industrial Applications: It is used in the synthesis of fine chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Allyl-1-Cbz-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: Another piperidine derivative with potential anticancer and anti-inflammatory activities.

Matrine: A piperidine alkaloid with antiviral and anticancer properties.

Uniqueness

4-Allyl-1-Cbz-piperidin-4-ol is unique due to its specific structural features, including the allyl and Cbz groups, which confer distinct chemical and biological properties. These features make it a valuable compound for the development of new pharmaceuticals and for studying the structure-activity relationships of piperidine derivatives.

Biological Activity

4-Allyl-1-Cbz-piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities. This compound features an allyl group and a carbobenzyloxy (Cbz) protective group, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- Functional Groups : Piperidine ring, allyl group, carbobenzyloxy group

This unique structure allows for specific interactions with biological macromolecules, influencing its pharmacological properties.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The Cbz group can be deprotected under acidic conditions, revealing the free amine that can interact with biological targets. The allyl group may also facilitate binding interactions, enhancing the compound's efficacy in specific biological pathways .

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of various bacteria, including E. coli and Staphylococcus aureus . The presence of the allyl group may enhance these effects by improving membrane permeability or interaction with bacterial enzymes.

Neuroprotective Effects

The piperidine moiety is known for its role in neuropharmacology. Compounds containing this structure have been investigated for their ability to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer's . The incorporation of the Cbz group may enhance brain penetration and bioavailability.

Study on Antimicrobial Activity

A study evaluating various piperidine derivatives found that those with hydrophobic substituents exhibited enhanced antimicrobial activity compared to their more polar counterparts. The study highlighted that this compound could potentially fit this profile due to its hydrophobic allyl group .

Evaluation of Anticancer Properties

A recent investigation into piperidine derivatives showed that modifications at the piperidine nitrogen significantly affected cytotoxicity against several cancer cell lines. Although direct studies on this compound are needed, similar compounds have demonstrated promising results in inhibiting tumor growth .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor binding |

| Piperidine Derivative A | Antimicrobial | Disruption of bacterial cell wall |

| Piperidine Derivative B | Neuroprotective | AChE inhibition |

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

benzyl 4-hydroxy-4-prop-2-enylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H21NO3/c1-2-8-16(19)9-11-17(12-10-16)15(18)20-13-14-6-4-3-5-7-14/h2-7,19H,1,8-13H2 |

InChI Key |

NIBPOUKPHPETES-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.